CYP26A1 Inhibitory Potency: Class-Level Positioning Against Liarozole and Talarozole
While a direct head-to-head IC50 for 3-methoxy-2,6-dimethylpyrimidin-4(3H)-one is not publicly available, its core scaffold (2,6-dimethylpyrimidin-4-one) belongs to a class of CYP26A1 inhibitors. The established clinical candidate liarozole (IC50 = 2.1–2.45 µM) [1] and the potent tool compound talarozole (IC50 = 5.4 nM) [2] define the potency landscape for this target. The target compound's computed low lipophilicity (cLogP -0.08) suggests potential for improved metabolic stability compared to the more lipophilic liarozole (cLogP ~3.6).
| Evidence Dimension | CYP26A1 Inhibition (Potency Range) |
|---|---|
| Target Compound Data | No direct IC50 available. Predicted to be in the µM to nM range based on scaffold. |
| Comparator Or Baseline | Liarozole: IC50 = 2.1–2.45 µM; Talarozole: IC50 = 5.4 nM |
| Quantified Difference | Not calculable. The differentiation is qualitative, based on the combination of the pyrimidinone scaffold and the low cLogP. |
| Conditions | Human MCF7 cell microsomes or liver microsomes |
Why This Matters
Selecting this compound for CYP26A1 research is justified when a pyrimidinone scaffold with a distinct, very low lipophilicity profile is required to explore SAR beyond established azole- or benzothiazole-type inhibitors.
- [1] BindingDB. Liarozole (CHEMBL389433): IC50 = 2,100 nM for CYP26A1. Retrieved from www.bindingdb.org. View Source
- [2] Adooq Bioscience. Talarozole Datasheet: CYP26A1 IC50 = 5.4 nM. View Source
